Reduced hERG Liability Compared to Structurally Related Nicotinonitriles
6-(3-Bromophenyl)-2-chloronicotinonitrile demonstrates a measurable but moderate affinity for the human ether-à-go-go-related gene (hERG) potassium channel, a key predictor of drug-induced QT prolongation and cardiotoxicity. In a radioligand displacement assay, the compound exhibited an IC50 value of 1.00 µM (1.00E+3 nM) for the hERG channel [1]. While this value indicates some hERG liability, it is considerably higher (weaker binding) than the potent inhibition observed for certain other halogenated nicotinonitrile derivatives used in CNS drug discovery, which can exhibit hERG IC50 values in the low nanomolar range (e.g., <100 nM) and thus carry a higher cardiotoxicity risk [2].
| Evidence Dimension | hERG Channel Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 1.00 µM (1.00E+3 nM) |
| Comparator Or Baseline | Potent hERG inhibitors among related nicotinonitrile scaffolds (IC50 < 100 nM) |
| Quantified Difference | At least 10-fold higher IC50 (weaker binding) relative to known potent hERG-inhibiting analogs |
| Conditions | Displacement of [3H]dofetilide from human ERG channel expressed in HEK293 cells, 60 min incubation, liquid scintillation counting [1] |
Why This Matters
This moderate hERG profile suggests a lower probability of cardiotoxicity during early lead optimization compared to more potent hERG inhibitors within the same chemical class, potentially reducing attrition in drug discovery programs.
- [1] BindingDB, BDBM50161472, hERG channel binding data. View Source
- [2] Garrido, A., et al. (2020). 'Structure-activity relationships of nicotinonitrile derivatives as hERG channel blockers.' European Journal of Medicinal Chemistry, 200, 112419. View Source
